Z-Glu(otbu)-ome

Peptide Synthesis Protecting Group Strategy Solid-Phase Synthesis

Peptide synthesis fails when non-orthogonal protecting groups cause premature deprotection. Z-Glu(OtBu)-OMe provides three orthogonal groups (Z, OMe, OtBu) for precise sequential deprotection, enabling selective γ-carboxyl liberation post-assembly for conjugation, cyclization, or branching. ≥98% HPLC purity ensures reproducible polymerization and library synthesis. Store at 0-8°C. In stock for global dispatch.

Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol
CAS No. 56877-41-9
Cat. No. B1338947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Glu(otbu)-ome
CAS56877-41-9
Molecular FormulaC18H25NO6
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-10-14(16(21)23-4)19-17(22)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1
InChIKeyBRMSLIYSWUEHJT-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Glu(OtBu)-OMe: Orthogonal Protection Building Block


Z-Glu(OtBu)-OMe is a selectively protected glutamic acid derivative utilized in peptide synthesis, as evidenced by its inclusion in a broad range of chemical vendor catalogs and databases [1]. The compound incorporates a benzyloxycarbonyl (Z) group for N-terminal protection, a methyl ester (OMe) for α-carboxyl protection, and a tert-butyl ester (OtBu) for γ-carboxyl protection. Its molecular formula is C18H25NO6 with a molecular weight of 351.39 g/mol .

Orthogonal Z/OMe/OtBu protection for sequential deprotection
Compatible with solid-phase peptide synthesis (SPPS) and solution methods
Reported purity may support consistent coupling and reduced side reactions

Z-Glu(OtBu)-OMe: Protecting Group Strategy Risks


Substituting a generic analog for Z-Glu(OtBu)-OMe in a peptide synthesis scheme can lead to project failure due to incompatible deprotection chemistries. The compound's three orthogonal protecting groups are selected for a specific sequence of deprotection steps, a principle that prevents unintended side reactions during peptide chain assembly. Simply interchanging it with a similar compound, such as one with different ester protections (e.g., benzyl ester instead of tert-butyl), would alter the required deprotection conditions (e.g., hydrogenolysis vs. mild acidolysis), potentially cleaving other sensitive protecting groups or the peptide from the resin prematurely, thus destroying the desired product.

Ester-type mismatch
Replacing the tert-butyl ester with a benzyl ester shifts deprotection from mild acidolysis to hydrogenolysis, which may cleave other protecting groups prematurely.
Missing orthogonal handle
Compounds lacking the γ-OtBu group, such as Z-Glu-OMe, cannot provide selective side-chain deprotection after peptide assembly.
Physical form divergence
A lower melting point and cold storage requirement may lead to handling and stability differences if a substitute is used under ambient conditions.

Z-Glu(OtBu)-OMe: Orthogonal Protection Evidence


Orthogonal Deprotection Sequence

Z-Glu(OtBu)-OMe provides a defined, orthogonal protection scheme that enables precise control over peptide elongation, differentiating it from analogs that lack this multi-layered selectivity. This is achieved through the use of three distinct protecting groups, each removable under unique and mutually exclusive conditions [1]. While direct comparative data for this specific compound is limited, the well-established class-level principles of protecting group chemistry provide a strong inference for its performance relative to a non-orthogonal analog like Z-Glu-OMe .

Orthogonal Protection
Class-level
Z-Glu(OtBu)-OMe: Z, OMe, OtBu; Z-Glu-OMe: Z, OMe (γ-COOH free). The OtBu group allows selective acidolytic cleavage after assembly.
Enables selective two-step γ-deprotection after peptide assembly.
Class-level inference; verify conditions in specific synthesis protocol.
Peptide Synthesis Protecting Group Strategy Solid-Phase Synthesis

Analytical Purity Specifications

The commercially available Z-Glu(OtBu)-OMe is characterized by high purity, a critical factor for reproducible peptide synthesis. Multiple vendors report a minimum purity of ≥ 98% (HPLC) and ≥ 95% . This is comparable to or exceeds the purity specifications of its deprotected analog, Z-Glu-OMe, which is offered at ≥ 98% and ≥ 99% . While these figures do not show a quantifiable difference in purity, they demonstrate that this compound is available at the high standard required for demanding synthetic applications.

Reported Purity
Source review
Target: ≥98% (HPLC); Comparator: ≥98% (HPLC). Purity levels are comparable across vendor specifications.
Comparable purity may support coupling performance.
Vendor-reported data; independent QC verification recommended.
Quality Control Peptide Synthesis Reagent Purity Analysis

Physical State and Storage Stability

Z-Glu(OtBu)-OMe is supplied as a solid (white to off-white powder) with a defined melting point range of 40 - 42 °C . This physical form and its recommended storage condition (0 - 8 °C ; room temperature, sealed, away from moisture [1]) are important for maintaining its integrity. In contrast, the analog Z-Glu-OMe has a higher melting point of 68-70 °C, indicating a different crystalline structure and potentially different handling requirements .

Physical State
Source review
Target mp 40–42 °C (cold storage); Comparator mp 68–70 °C (ambient). Different crystal lattice stability implied.
Handling and storage differ; plan inventory accordingly.
Long-term stability data limited; follow vendor storage guidance.
Reagent Handling Storage Conditions Peptide Synthesis

Z-Glu(OtBu)-OMe: Application Scenarios


Solid-Phase Peptide Synthesis (SPPS)

Z-Glu(OtBu)-OMe is the reagent of choice when synthesizing a peptide containing a glutamic acid residue that requires a free side-chain carboxyl group for later conjugation, cyclization, or branching. The orthogonal protection scheme (Z, OMe, OtBu) allows the OtBu group to be removed selectively after the peptide chain is fully assembled, without affecting the peptide's attachment to the resin. This is a direct consequence of the orthogonal deprotection capability described in Evidence Item 1 [1].

Polyglutamate-Based Biomaterials

For the synthesis of polyglutamate polymers used in drug delivery systems or hydrogels, Z-Glu(OtBu)-OMe is a critical building block. It enables the synthesis of a polymer backbone with protected carboxyl groups (OtBu) that can be deprotected in a controlled manner post-polymerization. The high commercial purity (≥98%, Evidence Item 2) ensures that the polymerization reaction is not compromised by side reactions from impurities, leading to a more defined and reproducible material.

Peptide Libraries for Drug Discovery

In the production of diverse peptide libraries, the reliability of each building block is paramount. Z-Glu(OtBu)-OMe, with its well-defined physical properties (melting point 40-42°C) and specific storage requirements (0-8°C), allows for robust automated synthesis protocols. The knowledge from Evidence Item 3 ensures proper handling and storage, minimizing batch-to-batch variability and reducing the risk of failed syntheses that can arise from using improperly stored or degraded reagents.

Application
Selection Property
Validation Focus
Solid-phase peptide synthesis (SPPS)
Orthogonal γ-OtBu protection selectivity
Sequential deprotection without side reactions
Polyglutamate biomaterial synthesis
Reported purity consistency
Purity impact on polymerization reproducibility
Peptide library and drug discovery
Physical form and storage profile
Storage conditions and handling stability

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